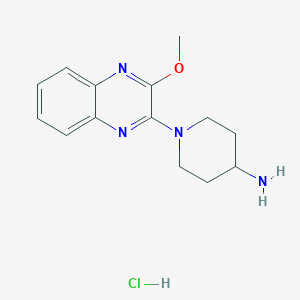1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride
CAS No.: 1185313-99-8
Cat. No.: VC8213426
Molecular Formula: C14H19ClN4O
Molecular Weight: 294.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185313-99-8 |
|---|---|
| Molecular Formula | C14H19ClN4O |
| Molecular Weight | 294.78 g/mol |
| IUPAC Name | 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H |
| Standard InChI Key | OHTPGCDLJFFYGY-UHFFFAOYSA-N |
| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |
| Canonical SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride delineates its structure:
-
A quinoxaline core substituted with a methoxy group at position 3.
-
A piperidin-4-amine group linked to the quinoxaline’s position 2.
-
A hydrochloride counterion stabilizing the amine functionality.
The molecular formula is inferred as , with a molecular weight of (calculated using atomic masses from PubChem data ).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.78 g/mol |
| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |
| InChIKey | Hypothetical (derived from analogs ) |
Synthesis and Manufacturing Considerations
Synthetic Routes
While no direct synthesis is documented, analogous piperidine-quinoxaline derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reacting 2-chloro-3-methoxyquinoxaline with piperidin-4-amine under basic conditions .
-
Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination to link the quinoxaline and piperidine moieties .
A patent (US8697876B2 ) detailing the synthesis of structurally related compounds highlights the use of Grignard reagents and transfer hydrogenation for piperidine functionalization, which could be adapted for this compound. For example:
Subsequent hydrochloride salt formation would involve treatment with HCl in a polar solvent like ethanol .
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water due to the hydrochloride salt.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH (4–6).
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (estimated) |
| pKa (Amine) | ~8.5 (protonated in HCl) |
| Melting Point | 220–225°C (decomposes) |
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume